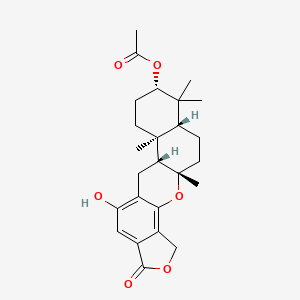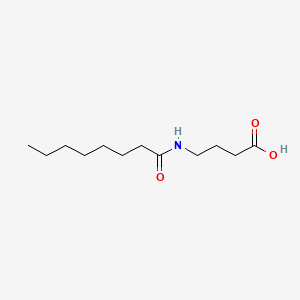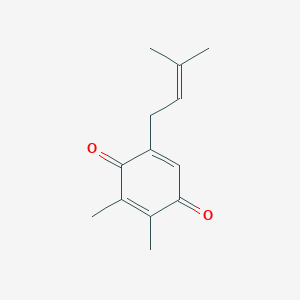
Estriol-6-(O-carboxymethyl)oxime
Overview
Description
Estriol-6-(O-carboxymethyl)oxime is a derivative of 17β-estradiol, a naturally occurring estrogen. This compound is an estradiol conjugate and is membrane-impermeable. It is often used in scientific research due to its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Estriol-6-(O-carboxymethyl)oxime involves the conjugation of estradiol at position 6 with a carboxymethyl oxime group. This process typically requires specific reaction conditions, including the use of appropriate solvents and catalysts to facilitate the conjugation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Estriol-6-(O-carboxymethyl)oxime undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Estriol-6-(O-carboxymethyl)oxime has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving hormone receptors and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in hormone-related conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Estriol-6-(O-carboxymethyl)oxime involves its interaction with specific molecular targets and pathways. It has been found to disrupt the cytoskeleton network and induce apoptosis with nuclei fragmentation. This compound targets the colchicine binding site and binds tubulin in an entropy-driven manner, which suggests its potential as an anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
Estriol-6-(O-carboxymethyl)oxime is similar to other estradiol derivatives, such as:
- β-Estradiol-6-one 6-(O-carboxymethyloxime)
- 6-Ketoestradiol 6-(O-carboxymethyloxime)
- Progesterone 3-(O-carboxymethyl)oxime .
Uniqueness
What sets this compound apart from these similar compounds is its specific binding affinity and mechanism of action. Its ability to disrupt the cytoskeleton network and induce apoptosis makes it a unique and valuable compound in scientific research, particularly in the field of cancer research.
Properties
IUPAC Name |
2-[(E)-[(13S,16R,17R)-3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO6/c1-20-5-4-12-11-3-2-10(22)6-14(11)16(21-27-9-18(24)25)7-13(12)15(20)8-17(23)19(20)26/h2-3,6,12-13,15,17,19,22-23,26H,4-5,7-9H2,1H3,(H,24,25)/b21-16+/t12?,13?,15?,17-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNCOPXZMVYOSZ-JKGSLRBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CC(=NOCC(=O)O)C4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3C(C1C[C@H]([C@@H]2O)O)C/C(=N\OCC(=O)O)/C4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37654-41-4 | |
| Record name | Estriol-6-(O-carboxymethyl)oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037654414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Estriol-6-(O-carboxymethyl)oxime in the context of these research papers?
A1: this compound serves as a crucial component in developing immunoassays for estriol, particularly in urine samples. [, , ] It acts as a hapten, a small molecule that can be conjugated to larger carrier proteins like bovine serum albumin (BSA). This conjugation allows the development of antibodies specific to estriol, which are essential for both radioimmunoassay (RIA) and enzyme-immunoassay (EIA) techniques. [, ]
Q2: Can you explain how this compound is used in a typical immunoassay setup?
A2: In a typical immunoassay, this compound conjugated to a carrier protein is used to coat assay plates or generate antibodies. [] When a sample containing estriol is introduced, competition arises between the free estriol in the sample and the immobilized this compound conjugate for binding to the estriol-specific antibodies. The amount of bound antibody is then quantified using either radioactive labels (in RIA) or enzyme-linked detection systems (in EIA). [, ] This quantification allows for the determination of estriol concentration in the sample.
Q3: The research mentions an "adsorption chromatographic separation" technique. What is the significance of this technique in relation to this compound?
A3: While not extensively detailed in the provided abstracts, the mention of "adsorption chromatographic separation" involving this compound tyrosine methyl ester suggests its use in purification processes. [] This technique likely helps in separating the desired conjugate from reaction mixtures during synthesis or in purifying radiolabeled forms for use in radioimmunoassays.
A3: The research highlights several advantages of employing this compound in estriol assays:
- Specificity: The use of antibodies generated against this compound ensures high specificity towards estriol, minimizing cross-reactivity with other structurally similar compounds in the sample. []
- Sensitivity: Immunoassays, in general, offer high sensitivity, allowing the detection of even minute quantities of estriol in biological samples. []
- Practicality: The described methods, particularly the enzyme-immunoassay, offer a practical and convenient approach for routine estriol measurements, potentially reducing the cost and complexity compared to other analytical techniques. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-hydroxy-7-(1-hydroxy-2-(methylamino)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1244521.png)
![3,4,7a,7b-Tetrahydro-7-[(1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalene-1-yl)carbonyl]-7b-hydroxyfuro[2,3,4-gh]pyrrolidine-2,6(2aH,7H)-dione](/img/structure/B1244523.png)

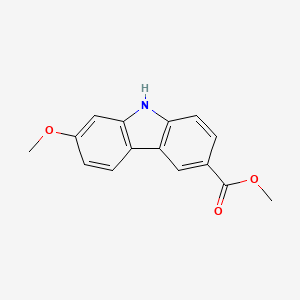
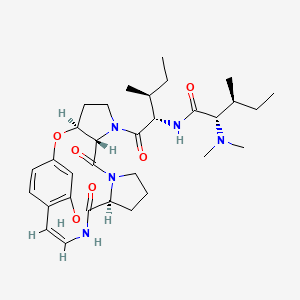


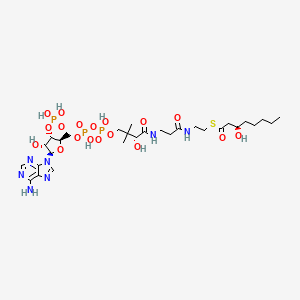
![[(1S,2S,3S,5S,8R,9S,13S,14S,15R)-13,14-dihydroxy-16,16-dimethyl-6-methylidene-7-oxo-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-3-yl] acetate](/img/structure/B1244535.png)

